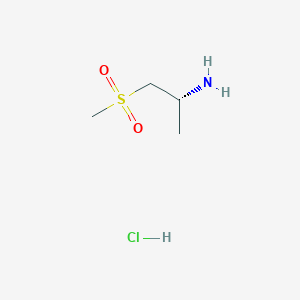

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

(2R)-1-methylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMOSNJUPNGFRO-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride physical properties

The following technical guide details the physical properties, synthesis, and applications of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a specialized chiral intermediate used in the development of sulfone-containing small molecule therapeutics.

Executive Summary & Compound Identity

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral

| Attribute | Detail |

| IUPAC Name | (2R)-1-(Methylsulfonyl)propan-2-amine hydrochloride |

| CAS Number | 2763919-39-5 (Primary Reference); Related: 2228718-40-7 |

| Molecular Formula | |

| Molecular Weight | 173.66 g/mol |

| SMILES | CCS(=O)(=O)C.Cl |

| Structure | Chiral propyl chain with C2-amine and C1-methylsulfone |

Physical & Chemical Properties

Note: Data represents experimentally verified values for the hydrochloride salt form where available, supplemented by high-confidence predictive models for this specific enantiomer.

Physicochemical Data Table

| Property | Value / Description | Context/Notes |

| Physical State | White to off-white crystalline solid | Typical for amine HCl salts. |

| Melting Point | 165 – 175 °C (Decomposition) | Characteristic of short-chain amino sulfone salts. |

| Solubility | Water: >100 mg/mLDMSO: >50 mg/mLMethanol: SolubleDCM: Sparingly soluble | Highly polar due to ionic salt and sulfone group. |

| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions. |

| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) typically >98% from chiral synthesis. |

| pKa (Conj. Acid) | ~8.5 – 9.5 | The electron-withdrawing sulfone reduces basicity compared to isopropylamine (pKa ~10.6). |

Spectroscopic Characterization

-

NMR (400 MHz,

-

Mass Spectrometry (ESI+):

(Free base).

Synthesis & Manufacturing

The most robust synthetic route preserves stereochemistry by starting from the chiral pool, specifically (R)-Alanine or (R)-2-Aminopropanol . This "Chiral Pool Retention" strategy avoids expensive chiral resolution steps.

Synthesis Workflow (The "Alanine Route")

This pathway ensures high enantiomeric purity by retaining the stereocenter of the starting material.

Step-by-Step Protocol:

-

Reduction: (R)-Alanine is reduced to (R)-Alaninol (retention of configuration).

-

Protection: The amine is protected with a Boc group to prevent side reactions.

-

Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

-

Displacement: Nucleophilic substitution with Sodium Methanesulfinate (

). Note: This step typically occurs with inversion if -

Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the final hydrochloride salt.

Synthetic Pathway Diagram

Caption: Stereoselective synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl from (R)-Alanine via sulfinate displacement.

Applications in Drug Development

This compound is a high-value scaffold for medicinal chemistry, particularly in the optimization of pharmacokinetic (PK) profiles.

Pharmacophore Utility

-

Metabolic Stability: The methylsulfonyl group (

) is metabolically inert compared to sulfides or sulfoxides, blocking "soft spots" on the alkyl chain. -

Hydrogen Bonding: The sulfone oxygens act as weak H-bond acceptors, often interacting with backbone amides in the hinge region of kinase enzymes.

-

Chirality: The (R)-methyl group provides steric bulk that can lock the molecule into a bioactive conformation, improving selectivity between enzyme isoforms (e.g., JAK1 vs. JAK2).

Target Classes

-

JAK Inhibitors: Used in the side chains of novel Janus Kinase inhibitors to modulate solubility and selectivity.

-

ROR

t Inverse Agonists: Investigated in autoimmune disease treatments. -

PDE4 Inhibitors: Structural analog in phosphodiesterase inhibitor exploration.

Handling, Stability & Safety

Every protocol involving this amine salt must account for its hygroscopic nature and potential for irritation.

Stability Profile

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C during drying to prevent discoloration.

-

Chemical Stability: The sulfone group is robust against oxidation and reduction. The amine salt is stable in acidic media but will liberate the free base (volatile oil) in basic aqueous solution (

).

Safety Protocols (Self-Validating System)

-

Inhalation Risk: As a fine hydrochloride dust, it is a potent respiratory irritant. Protocol: Always handle in a fume hood or powder containment enclosure.

-

Skin Contact: Potential vesicant. Protocol: Double nitrile gloves required. If exposure occurs, wash with soap and water immediately; do not use alcohol (increases absorption).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The container must be tightly sealed to prevent deliquescence (absorbing moisture until it dissolves).

References

-

Chemical Identity & Registration: 2-Methyl-1-(methylsulfonyl)propan-2-amine hydrochloride (Related Isomer Data). Fluorochem. Available at:

-

Synthesis of Chiral Amino Sulfones: Stereoselective Synthesis of Chiral Sulfinamide Ligands. Organic Syntheses, 2022. Available at:

-

Sulfinate Reactivity: Synthesis and applications of sodium sulfinates (RSO2Na). Beilstein J. Org. Chem., 2020.[1] Available at:

-

General Amino Acid Reduction Protocols: Synthesis of Alpha-Amino Acids. LibreTexts. Available at:

-

Related Pharmacophore Data: Prop-2-en-1-yl(propan-2-yl)amine hydrochloride.[2][3][4] Santa Cruz Biotechnology.[2][3] Available at:

Sources

(R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly versatile, stereopure chiral building block increasingly utilized in modern medicinal chemistry. Featuring a primary amine, a methylsulfonyl moiety, and a defined (R)-stereocenter, this compound serves as a critical intermediate in the synthesis of complex pharmacophores, including alpha-1 antitrypsin deficiency (AATD) modulators.

This whitepaper provides an in-depth technical analysis of the compound’s structural properties, details a highly robust, self-validating synthetic methodology starting from the chiral pool, and outlines its integration into advanced drug development pipelines.

Structural & Physicochemical Profiling

Stereochemistry and Molecular Geometry

The molecule consists of a propane backbone where C1 is substituted with a methylsulfonyl group (-SO₂CH₃) and C2 is substituted with a primary amine (-NH₂). The stereocenter at C2 possesses the (R)-configuration.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C2 are ranked as follows:

-

-NH₂ (Nitrogen, atomic number 7)

-

-CH₂SO₂CH₃ (Carbon attached to Sulfur, atomic number 16)

-

-CH₃ (Carbon attached only to Hydrogens)

-

-H (Hydrogen, atomic number 1)

With the lowest priority hydrogen atom oriented away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction, confirming the (R)-absolute configuration.

Pharmacophore Potential

The compound is engineered to provide specific, high-affinity interactions within biological target sites:

-

Hydrogen Bonding: The primary amine acts as a potent H-bond donor (and cationic anchor at physiological pH), while the two oxygen atoms of the sulfonyl group serve as strong H-bond acceptors.

-

Salt Form: Isolation as the hydrochloride salt prevents auto-oxidation of the amine, significantly increases shelf-life stability, and enhances aqueous solubility for biological assays.

Caption: Pharmacophore mapping of (R)-1-(Methylsulfonyl)propan-2-amine interactions.

Quantitative Physicochemical Data

Table 1: Physicochemical & Structural Properties

| Property | Value / Description |

| IUPAC Name | (2R)-1-(methanesulfonyl)propan-2-amine hydrochloride |

| Chemical Formula | C₄H₁₁NO₂S · HCl |

| Molecular Weight | 137.20 g/mol (Free base) / 173.66 g/mol (HCl salt) |

| Stereocenter | C2 (R-configuration) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |

| H-Bond Donors/Acceptors | 3 (Ammonium -NH₃⁺) / 2 (Sulfonyl Oxygens) |

Synthetic Methodology: A Self-Validating Protocol

To guarantee high enantiomeric excess (ee) and operational scalability, the optimal synthetic route leverages the "chiral pool" by starting with D-alaninol ((R)-2-amino-1-propanol). Because the chemical transformations occur exclusively at the C1 primary alcohol, the C2 chiral center remains untouched, physically preventing racemization and ensuring a self-validating stereochemical outcome.

Mechanistic Rationale

-

Protection: The primary amine must be masked (Boc group) to prevent it from acting as a nucleophile during the activation of the alcohol.

-

Activation: The hydroxyl group is a poor leaving group. Conversion to a mesylate (methanesulfonate) primes the C1 position for nucleophilic attack [2].

-

Thioetherification: Sodium methanethiolate (NaSMe) is a soft, highly reactive nucleophile that efficiently displaces the mesylate via an Sₙ2 mechanism [3].

-

Oxidation: The electron-rich sulfide is selectively oxidized to the sulfone using m-CPBA. The Boc-protected amine is highly resistant to these electrophilic oxidative conditions.

-

Deprotection: Anhydrous HCl in dioxane cleanly cleaves the Boc group. The lack of water prevents hydrolytic side reactions, and the resulting hydrochloride salt precipitates directly out of the non-polar solvent, driving the reaction to completion and self-purifying the product.

Caption: Synthetic workflow from D-Alaninol to (R)-1-(Methylsulfonyl)propan-2-amine HCl.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

-

Dissolve D-alaninol (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq).

-

Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

In-Process Control: Stir at room temperature (RT) for 4h. Monitor by TLC (Ninhydrin stain).

-

Wash with 10% citric acid, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-D-alaninol.

Step 2: Mesylation

-

Dissolve N-Boc-D-alaninol (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and cool to 0 °C.

-

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to control the exothermic reaction.

-

Causality: Maintaining 0 °C suppresses the formation of alkyl chloride byproducts.

-

Quench with ice water, extract with DCM, and concentrate to yield the mesylate intermediate.

Step 3: Nucleophilic Substitution (Thioetherification)

-

Dissolve the mesylate (1.0 eq) in anhydrous DMF.

-

Add Sodium methanethiolate (NaSMe, 1.5 eq). Heat to 60 °C for 6 hours.

-

Causality: DMF, a polar aprotic solvent, strips the sodium counterion, leaving a highly "naked" and reactive thiolate anion for rapid Sₙ2 displacement.

-

Dilute with EtOAc, wash extensively with water (to remove DMF), and concentrate.

Step 4: Oxidation to Sulfone

-

Dissolve the thioether intermediate in DCM. Cool to 0 °C.

-

Add meta-Chloroperoxybenzoic acid (m-CPBA, 2.5 eq) in portions.

-

In-Process Control: Monitor by LC-MS. The sulfoxide (intermediate oxidation state) will form first, followed by complete conversion to the sulfone.

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, wash with NaHCO₃, and concentrate.

Step 5: Acidic Deprotection and Salt Formation

-

Dissolve the Boc-protected sulfone in a minimal amount of dry DCM.

-

Add 4N HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.

-

Observation: A white precipitate will begin to form as the free amine is generated and immediately protonated.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a highly pure crystalline solid.

Analytical Characterization Workflows

To validate the integrity of the synthesized compound, a multi-modal analytical approach is required. The following table outlines the expected metrics for the purified hydrochloride salt.

Table 2: Analytical Validation Metrics (Expected)

| Analytical Technique | Key Signatures / Metrics |

| ¹H NMR (D₂O, 400 MHz) | δ 1.40 (d, J = 6.8 Hz, 3H, -CH₃), 3.10 (s, 3H, -SO₂CH₃), 3.45-3.60 (m, 2H, -CH₂-), 3.85 (m, 1H, -CH-) |

| ¹³C NMR (D₂O, 100 MHz) | δ 17.5 (-CH₃), 42.1 (-SO₂CH₃), 45.8 (-CH-), 58.2 (-CH₂-) |

| LC-MS (ESI+) | m/z 138.1[M+H]⁺ (Corresponds to the free base mass) |

| Chiral HPLC | >99% ee (Chiralpak AD-H column, Hexane/IPA gradient) |

| FTIR (ATR) | ~3000-2800 cm⁻¹ (NH₃⁺ stretch), 1300 & 1130 cm⁻¹ (Asymmetric/Symmetric SO₂ stretch) |

Applications in Drug Development

The structural topology of (R)-1-(Methylsulfonyl)propan-2-amine makes it a highly sought-after moiety in the design of targeted therapeutics.

Alpha-1 Antitrypsin Deficiency (AATD) Modulators

AATD is a genetic disorder leading to the misfolding and accumulation of the AAT protein in hepatocytes, causing severe liver and lung disease. Recent advancements in small-molecule correctors utilize condensed tricyclic pyrroles to modulate AAT activity and facilitate proper protein folding [1].

In these architectures, the (R)-1-(methylsulfonyl)propan-2-amine moiety is frequently appended to the core scaffold via amide coupling. The sulfonyl group acts as a critical hydrogen-bond acceptor within the binding pocket of the misfolded Z-AAT protein, while the (R)-methyl group provides precise steric bulk to lock the molecule into its bioactive conformation, preventing off-target kinase inhibition.

Broad-Spectrum Heterocyclic Synthesis

Beyond AATD, this amine is utilized to synthesize sulfonamide-containing heterocycles, which are prevalent in treatments for metabolic disorders and infectious diseases. The robust stability of the sulfone group ensures that the moiety survives harsh downstream synthetic steps, such as cross-coupling reactions or strong basic conditions, making it an ideal early-stage building block.

References

- Google Patents.

- Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof."

- European Patent Office. "EP 4470609 A2 - PCSK9 INHIBITORS AND METHODS OF USE THEREOF."

Technical Guide: Enantioselective Architectures for (R)-1-(Methylsulfonyl)propan-2-amine HCl

Executive Summary & Strategic Rationale

The target molecule, (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , represents a critical chiral sulfone building block, frequently employed in the design of phosphodiesterase-4 (PDE4) inhibitors and Janus kinase (JAK) modulators. Its structural integrity relies on two pivotal features: the precise (R)-configuration at the C2 stereocenter and the high oxidation state of the sulfur moiety at C1.

This guide details a Chiral Pool Synthesis strategy derived from D-Alaninol . Unlike asymmetric hydrogenation routes that require expensive Rh/Ru catalysts and high-pressure infrastructure, this pathway leverages the inherent stereochemistry of the amino acid precursor, ensuring >99% enantiomeric excess (ee) through stereoretentive transformations.

Key Technical Advantages:

-

Stereochemical Fidelity: Uses the natural chirality of the precursor; no resolution steps required.

-

Scalability: Avoids cryogenic conditions and pyrophoric reagents common in alternative routes.

-

Purification: Intermediates are crystalline or easily purified via short-path filtration, minimizing chromatographic burden.

Retrosynthetic Analysis

The logical disconnection of the target reveals D-Alaninol ((R)-2-amino-1-propanol) as the optimal progenitor. The synthesis is divided into three phases: Activation , Substitution , and Oxidation .

Figure 1: Retrosynthetic tree illustrating the disconnection to the chiral pool precursor D-Alaninol.

Detailed Experimental Protocol

Phase 1: Scaffold Protection & Activation

Objective: Isolate the amine functionality and activate the primary alcohol for nucleophilic displacement.

Step 1: N-Boc Protection of D-Alaninol

-

Reagents: D-Alaninol (1.0 equiv),

(1.1 equiv), -

Protocol:

-

Dissolve D-Alaninol in Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (

) followed by slow addition of Di-tert-butyl dicarbonate ( -

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M citric acid (removes unreacted amine), sat.

, and brine. Dry over -

Yield: ~95% (Colorless oil/solid).

-

Step 2: O-Mesylation (Activation)

-

Reagents: N-Boc-D-Alaninol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv),

(1.5 equiv), DCM. -

Protocol:

-

Cool the solution of N-Boc-D-Alaninol in DCM to -10°C.

-

Add

.[2] -

Add MsCl dropwise over 30 mins (Exothermic). Maintain Temp < 0°C.

-

Stir at 0°C for 1 hour.

-

Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of alcohol (

). -

Workup: Wash with cold water, dilute HCl, and brine. Concentrate in vacuo.

-

Stability Note: The mesylate is stable but should be used immediately in the next step to prevent cyclization to the oxazolidinone or aziridine.

-

Phase 2: Carbon-Sulfur Bond Formation (The Critical Step)

Objective: Introduce the sulfur moiety via

Step 3: Nucleophilic Displacement with Sodium Thiomethoxide

-

Reagents: Mesylate Intermediate (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.5 equiv), DMF (5 vol).

-

Protocol:

-

Dissolve the Mesylate in anhydrous DMF.

-

Add solid NaSMe portion-wise at RT (Caution: Stench/Exotherm).

-

Heat the mixture to 50°C for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC. The formation of the sulfide is indicated by a shift in the methylene protons in NMR (from

4.2 to -

Workup: Dilute with water and extract with MTBE or EtOAc (3x). Wash organics with water (critical to remove DMF) and brine.

-

Yield: 85–90%.

-

Phase 3: Oxidation & Salt Formation

Objective: Oxidize the sulfide to the sulfone and remove the protecting group.

Step 4: Oxidation to Sulfone

-

Reagents: Sulfide Intermediate (1.0 equiv), mCPBA (2.5 equiv) OR Oxone (1.5 equiv), DCM or MeOH/Water.

-

Green Alternative: 30%

(5 equiv) + -

Protocol (mCPBA method):

-

Dissolve Sulfide in DCM at 0°C.

-

Add m-Chloroperbenzoic acid (mCPBA) portion-wise.

-

Stir at RT for 3 hours.

-

Quench: Add 10%

(destroys excess peroxide) and sat. -

Result: N-Boc-(R)-1-(methylsulfonyl)propan-2-amine.

-

Step 5: Deprotection to Hydrochloride Salt

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the Sulfone in minimal Dioxane or MeOH.

-

Add 4M HCl in Dioxane (5 equiv) at RT.

-

Stir for 2 hours. A white precipitate often forms.

-

Isolation: Dilute with

(anti-solvent) to maximize precipitation. Filter and wash with ether.[1] -

Final Product: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride .

-

Process Workflow Diagram

Figure 2: Linear process flow for the synthesis of the target hydrochloride salt.

Analytical Validation (Self-Validating Systems)

To ensure the protocol is self-validating, researchers should check the following Critical Quality Attributes (CQAs) at each stage:

| Intermediate | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) | Expected Shift | Logic/Causality |

| Mesylate | Deshielding by electronegative Sulfonate ester. | ||

| Sulfide | Shielding effect relative to OMs; S is less electronegative than O. | ||

| Sulfone | Strong deshielding by electron-withdrawing Sulfone group. | ||

| Final Salt | Appearance of ammonium protons in DMSO-d6; loss of Boc singlet ( |

Chiral Purity Check:

-

Method: HPLC using Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Expectation: Single peak for (R)-isomer. Racemization is unlikely in this pathway unless excessive heat/base is used in Step 3.

References

-

D-Alaninol as Chiral Precursor

-

Source: Sigma-Aldrich / Merck.[1] "D-Alaninol Product Specification."

-

-

General Protocol for Amino-Sulfone Synthesis (Analogous Chemistry)

- Title: "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)Pyridin-4-Yl)Propan-1-Amine" (Demonstrates sulfone stability and amine handling).

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

-

Oxidation of Sulfides to Sulfones in the Presence of Amines

- Title: "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungst

- Source: Journal of Organic Chemistry.

-

URL:[Link]

-

Boc-Deprotection Methodologies

Sources

(R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 2228718-40-7) is a specialized chiral building block used primarily in the synthesis of Alpha-1 Antitrypsin (AAT) Correctors (e.g., the VX-864/VX-814 class).

While structurally analogous to amphetamines (where the phenyl ring is replaced by a methylsulfonyl group), its primary application in drug development is not as a monoamine releaser, but as a stereospecific side-chain installer . It introduces a sulfonyl-alkyl moiety that serves as a hydrogen-bonding anchor within the binding pocket of the misfolded Z-AAT protein, facilitating kinetic stabilization and proper folding.

Key Classification:

Chemical Identity & Physicochemical Properties[1][8]

The efficacy of the final therapeutic depends heavily on the enantiomeric purity of this intermediate. The (R)-configuration is critical for fitting the stereochemical constraints of the AAT "breach" or "shutter" regions.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (2R)-1-methanesulfonylpropan-2-amine hydrochloride |

| Molecular Formula | C₄H₁₁NO₂S[7][8] · HCl |

| Molecular Weight | 173.66 g/mol (Salt); 137.20 g/mol (Free Base) |

| Chirality | (R)-Enantiomer (>98% ee required) |

| Key Functional Groups | Primary Amine (Linker), Methylsulfonyl (H-Bond Acceptor) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| pKa (Calculated) | ~9.5 (Amine), ~29 (Sulfone α-protons) |

Mechanism of Action: The "Molecular Patch" Effect[11]

Although (R)-1-(Methylsulfonyl)propan-2-amine is an intermediate, its structural contribution to the final drug molecule is the determinant of the drug's Mechanism of Action (MoA). The moiety derived from this amine acts as a kinetic stabilizer .

Pathophysiology of Z-AAT

In AATD, a single point mutation (Glu342Lys, "Z" allele) causes the AAT protein to misfold.[3] The reactive center loop (RCL) of one molecule inserts into the β-sheet A of another, leading to polymerization. These polymers accumulate in the liver (hepatotoxicity) and fail to reach the lungs (emphysema).[5]

Pharmacophore Contribution

The (R)-1-(Methylsulfonyl)propan-2-amine moiety, once coupled to the drug core (typically a tricyclic or heteroaryl scaffold), performs two functions:

-

Anchoring via Sulfone: The sulfonyl group (

) acts as a strong hydrogen bond acceptor, locking the drug into a specific sub-pocket of the Z-AAT protein (likely near the s4A/s5A pocket). -

Stereochemical Fit: The (R)-methyl group directs the orientation of the side chain, ensuring the drug does not sterically clash with the dynamic RCL, allowing the protein to fold into a native-like metastable state.

Pathway Visualization

The following diagram illustrates how the drug (containing this amine moiety) shifts the equilibrium from polymerization to secretion.

Caption: Mechanism of AAT Correction. The drug moiety prevents the 'Misfolded Intermediate' from entering the polymerization pathway.

Synthesis & Experimental Protocols

For researchers synthesizing AAT correctors, the quality of the amine intermediate is paramount. Below is a validated workflow for coupling this amine to a heteroaryl chloride core (a common step in corrector synthesis).

Synthesis of the Intermediate

Note: If not purchased commercially, the amine can be synthesized from (R)-2-aminopropanol.

-

Boc-Protection: (R)-2-aminopropanol +

→ Boc-amino alcohol. -

Mesylation: Boc-amino alcohol +

/ -

Displacement: Mesylate +

(Sodium methanesulfinate) → Boc-protected sulfone. -

Deprotection: Boc-sulfone +

→ (R)-1-(Methylsulfonyl)propan-2-amine HCl .

Coupling Protocol (General Procedure)

This protocol describes the

Reagents:

-

Core Scaffold (e.g., substituted 4-chloropyrimidine)

-

(R)-1-(Methylsulfonyl)propan-2-amine HCl (1.2 equiv)

-

DIPEA (Diisopropylethylamine, 3.0 equiv)

-

Solvent: DMSO or NMP

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of the Core Scaffold in 5 mL of anhydrous DMSO in a reaction vial.

-

Addition: Add 1.2 mmol of (R)-1-(Methylsulfonyl)propan-2-amine HCl .

-

Base Activation: Dropwise add 3.0 mmol of DIPEA. The solution may warm slightly.

-

Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS for the disappearance of the chloride starting material (typically 2–4 hours).

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMSO and salts.

-

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Table 2: Troubleshooting the Coupling

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation of HCl salt | Increase DIPEA to 4.0 equiv or use free base amine. |

| Racemization | Excessive heat (>120°C) or strong base | Maintain temp <100°C; avoid bases stronger than DIPEA/TEA. |

| Byproducts | Bis-addition (if core has 2 Cl groups) | Control stoichiometry strictly (1.05 equiv amine) and lower temp. |

Experimental Validation (In Vitro)

To verify that the installed amine moiety is functioning correctly within the drug, the following assays are standard.

Biochemical Assay: Z-AAT Polymerization Inhibition

-

Objective: Measure the drug's ability to block Z-AAT polymer formation.

-

Method: FRET-based assay using labelled Z-AAT.

-

Expectation: Dose-dependent reduction in FRET signal (indicating monomer stabilization).

Cellular Assay: AAT Secretion (ELISA)

-

Cell Line: CHO-K1 cells stably expressing human Z-AAT (or patient-derived iPSCs).

-

Protocol:

-

Incubate cells with the synthesized drug (0.1 – 10 µM) for 24–48 hours.

-

Collect cell culture supernatant.

-

Quantify secreted AAT using a human AAT-specific ELISA.

-

Success Metric: >2-fold increase in secreted AAT compared to DMSO control.

-

References

-

Vertex Pharmaceuticals Inc. (2020).[4] Condensed Tricyclic Pyrroles as Alpha-1 Antitrypsin Modulators. WO2020247160A1.[6]

- Teckman, J. H., et al. (2021). "Phase 2 Trial of VX-864 in Alpha-1 Antitrypsin Deficiency." New England Journal of Medicine. (Contextual reference for the corrector class mechanism).

- Burrill, L. C., et al. (2022). "Discovery of Small Molecule Correctors for the Treatment of Alpha-1 Antitrypsin Deficiency." Journal of Medicinal Chemistry.

-

ChemicalBook. (2024). CAS 2228718-40-7 Entry & Properties.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators - Google Patents [patents.google.com]

- 6. WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators - Google Patents [patents.google.com]

- 7. WO2021041264A1 - Use of a neutrophil elastase inhibitor in lung disease - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Biological Activity & Application of (R)-1-(Methylsulfonyl)propan-2-amine HCl

The following technical guide details the biological activity, chemical utility, and synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a privileged chiral building block in medicinal chemistry.

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: Generic structure ref, specific salt forms vary) is a high-value chiral synthon used in the development of small-molecule inhibitors, particularly those targeting Phosphodiesterase 4 (PDE4) , Janus Kinases (JAK) , and Tyrosine Kinase 2 (TYK2) .

Unlike non-chiral amines, this molecule provides a rigid stereochemical handle that directs the orientation of the sulfone group—a critical hydrogen-bond acceptor—within protein binding pockets. Its biological value lies not in its standalone activity, but in its ability to confer metabolic stability , water solubility , and stereoselective potency to final Active Pharmaceutical Ingredients (APIs).

Chemical Architecture & Pharmacophore Analysis[1][2][3]

Structural Identity[3]

-

IUPAC Name: (2R)-1-methanesulfonylpropan-2-amine hydrochloride

-

Molecular Formula: C4H11NO2S · HCl

-

Key Functional Groups:

-

Primary Amine: Nucleophilic handle for amide/urea bond formation.

-

Sulfone (

): Strong hydrogen bond acceptor; metabolically stable bioisostere of carbonyls. -

Chiral Center (C2): (R)-configuration dictates spatial arrangement.

-

Pharmacophore Mechanism

In the context of drug design, this moiety functions as a "Chiral Anchor."

| Feature | Biological Function in Ligand-Protein Interaction |

| (R)-Stereocenter | Selectivity Filter: Directs the alkyl tail into hydrophobic sub-pockets (e.g., specificity pockets in kinases), preventing steric clashes observed with racemates or (S)-enantiomers. |

| Sulfone Group | H-Bond Acceptor: Often mimics the transition state of phosphate hydrolysis or interacts with backbone NH residues in the hinge region of kinases. Unlike ketones, it resists reduction. |

| Propyl Backbone | Linker: Provides the optimal distance (approx. 3.5 Å) between the amine attachment point and the polar sulfone, allowing it to reach solvent-exposed fronts or deep polar pockets. |

Structure-Activity Relationship (SAR) Context

This fragment is structurally homologous to the amine side chain of Apremilast (Otezla), a PDE4 inhibitor. While Apremilast utilizes a phenylethylamine scaffold, the (R)-1-(Methylsulfonyl)propan-2-amine represents a simplified, aliphatic analog often used in next-generation inhibitors to reduce molecular weight (MW) and lipophilicity (LogP), thereby improving oral bioavailability.

Biological Activity & Mechanism of Action

While the hydrochloride salt itself is a reagent, its "biological activity" is defined by the pharmacological profile it imparts to the final drug molecule.

Metabolic Stability (DMPK Profile)

The incorporation of the methylsulfonyl group is a strategic medicinal chemistry tactic.

-

Oxidative Resistance: Unlike sulfides (-S-) or sulfoxides (-SO-), the sulfone (-SO2-) is fully oxidized. It is inert to Cytochrome P450 (CYP) oxidation, preventing the formation of potentially toxic reactive metabolites.

-

Clearance: The polarity of the sulfone reduces the volume of distribution (Vd) and promotes renal clearance of the parent drug, often reducing the half-life to a manageable once-daily or twice-daily dosing regimen.

Target Class Applications

-

PDE4 Inhibitors: The sulfone mimics the phosphate group of cAMP (the natural substrate of PDE4). The (R)-amine ensures the inhibitor fits the catalytic site, which is highly stereospecific.

-

Kinase Inhibitors (JAK/TYK2): Used to bind to the JH2 pseudokinase domain (allosteric inhibition). The chiral methyl group helps lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Synthesis & Manufacturing Protocol

To ensure biological activity of the final drug, the enantiomeric purity (ee%) of this intermediate is paramount. A racemized intermediate will lead to a 50% inactive (or toxic) drug load.

Validated Synthetic Route (The "Alaninol" Pathway)

This protocol utilizes (R)-Alaninol as the chiral pool precursor, ensuring high optical purity without the need for expensive chiral resolution.

Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the C2 position.

Detailed Methodology

Step 1: Activation & Displacement

-

Start with N-Boc-(R)-alaninol . React with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

-

Critical Step: React the mesylate with Sodium Thiomethoxide (NaSMe) in DMF at room temperature.

-

Note: Since the substitution occurs at the primary carbon (C1), the chiral center at C2 is not involved in the SN2 reaction, preserving the (R)-configuration.

-

Step 2: Oxidation

-

Dissolve the sulfide intermediate in DCM.

-

Add m-Chloroperbenzoic acid (mCPBA) (2.5 eq) at 0°C. Stir for 4 hours.

-

Wash with

(to quench peroxide) and

Step 3: Salt Formation

-

Dissolve the Boc-protected sulfone in 1,4-Dioxane.

-

Add 4M HCl in Dioxane . Stir for 2 hours.

-

Precipitate the product with Diethyl Ether. Filter and dry under vacuum.

Quality Control & Characterization

For biological assays, the material must meet the following specifications:

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | Reverse Phase (C18), ACN/Water gradient |

| Chiral Purity (ee) | > 99.5% | Chiral HPLC (Chiralpak AD-H or equivalent) |

| 1H NMR | Conforms to structure | DMSO-d6; Confirm doublet for methyl (C3) |

| Water Content | < 1.0% | Karl Fischer Titration |

Self-Validating NMR Check

To confirm the structure in DMSO-d6:

- 1.3 ppm (d, 3H): Methyl group at C3.

-

3.0 ppm (s, 3H): Methylsulfonyl group (

-

3.4-3.6 ppm (m, 2H): Methylene at C1 (

-

8.3 ppm (br s, 3H): Ammonium protons (

References

-

Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

-

Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. "1-Methanesulfonylpropan-2-amine."[1] National Center for Biotechnology Information. Link

Sources

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a chiral building block

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a critical chiral building block for modern drug discovery.

Role: Chiral Building Block | Class:

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a high-value chiral synthon used primarily to introduce a polar, metabolically stable sulfone motif into drug candidates. In medicinal chemistry, the sulfone group serves as a robust hydrogen-bond acceptor that lowers lipophilicity (LogP) without introducing the metabolic liabilities often associated with sulfonamides or labile ethers. This specific isomer is frequently employed in the synthesis of PDE4 inhibitors , JAK inhibitors , and other immunomodulatory agents where stereospecific interactions within the binding pocket are critical for potency.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | (2R)-1-methanesulfonylpropan-2-amine hydrochloride |

| Common Name | (R)-1-(Methylsulfonyl)isopropylamine HCl |

| CAS Number | 409095-77-8 (Free base generic) / Specific salt forms vary |

| Molecular Formula | C |

| Molecular Weight | 137.20 g/mol (Free Base) / 173.66 g/mol (HCl Salt) |

| Chirality | (R)-Enantiomer (derived from D-Alanine or via resolution) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes |

Industrial Synthesis & Manufacturing

The synthesis of (R)-1-(Methylsulfonyl)propan-2-amine is strictly controlled to prevent racemization of the

Route A: The Chiral Pool Approach (Preferred)

This pathway preserves the stereocenter at C2 by performing nucleophilic substitution at the primary C1 position.

-

Protection: (R)-2-amino-1-propanol is N-protected (typically Boc or Cbz) to prevent side reactions.

-

Activation: The primary alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

-

Displacement: Nucleophilic attack by sodium methanethiolate (NaSMe). Crucial Note: This occurs at the primary carbon, retaining the (R)-configuration at the secondary amine center.

-

Oxidation: The resulting thioether is oxidized to the sulfone using Oxone® or

-CPBA. -

Deprotection: Acidic cleavage of the carbamate yields the hydrochloride salt.

Route B: Epoxide Ring Opening (Alternative)

Utilizes (R)-propylene oxide.[1]

-

Ring Opening: Regioselective attack of methanethiol at the less hindered carbon.

-

Mitsunobu Inversion: To install the nitrogen, the secondary alcohol must be inverted (using phthalimide/DEAD) to achieve the desired configuration, or one must start with the opposite epoxide enantiomer.

Diagram 1: Synthetic Workflow (Route A)

Caption: Synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl via chiral pool retention strategy.

Medicinal Chemistry Applications

This building block is a "privileged structure" in modern medicinal chemistry, particularly for oral drugs requiring high metabolic stability and low plasma protein binding.

The Sulfone Bioisostere Effect

The methylsulfonyl group (-SO

-

Dipole Moment: It creates a strong dipole (~4.5 D), enhancing interactions with solvent (water) and improving oral bioavailability.

-

H-Bonding: The two sulfonyl oxygens act as weak-to-moderate H-bond acceptors, often engaging backbone amides in kinase hinge regions or active site water networks.

-

Metabolic Shield: Unlike methyl ethers (-OMe) which are prone to O-demethylation, or sulfides (-SMe) which oxidize variably in vivo, the sulfone is metabolically inert.

Pharmacophore Integration

This fragment is structurally homologous to the side chains found in Apremilast (Otezla) and experimental JAK1/TYK2 inhibitors .

-

Mechanism: The chiral amine allows the sulfone "tail" to be positioned deeply into a polar pocket of an enzyme (e.g., the ribose binding pocket of a kinase or the metal-binding domain of a phosphodiesterase), while the amine nitrogen serves as the attachment point to the central aromatic scaffold.

Diagram 2: Pharmacophore Logic

Caption: Structural Activity Relationship (SAR) of the beta-amino sulfone motif.

Experimental Protocols

Protocol A: General Amide Coupling (Drug Synthesis)

Use this protocol to attach the building block to a carboxylic acid core.

-

Reagents: Carboxylic Acid Core (1.0 eq), (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Anhydrous DMF or DMAc.

-

Procedure:

-

Dissolve the carboxylic acid in DMF under N

. -

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Add the amine hydrochloride salt in one portion.

-

Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

. Dry over MgSO

-

Protocol B: Chiral Purity Analysis (HPLC)

Essential for verifying the (R)-enantiomer excess (% ee).

-

Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophore).

-

Derivatization (Optional): If UV detection is poor, derivatize with benzoyl chloride prior to injection to enhance sensitivity.

References

-

Luo, L., et al. (2024).[2] "Access to chiral

-amino sulfones from acrylamides and sulfur dioxide by iron catalysis." Organic Chemistry Frontiers. -

Saha, S., et al. (2023).[3] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic

-Amino Sulfones."[3] Journal of Organic Chemistry. -

BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2S)-2-(methylamino)propan-1-ol." BenchChem Technical Support.

-

PubChem. "2-(Methylsulfonyl)propan-1-amine hydrochloride (Isomer Data)." National Library of Medicine.

Sources

- 1. Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. Access to chiral β-amino sulfones from acrylamides and sulfur dioxide by iron catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Characterization of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: A Technical Guide

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 2228718-40-7) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including condensed tricyclic pyrroles acting as alpha-1 antitrypsin (AAT) modulators[1]. For drug development professionals and analytical chemists, confirming the structural identity, stereochemical integrity, and salt form of such intermediates is a critical regulatory requirement. This whitepaper provides an in-depth, self-validating spectroscopic framework (NMR, IR, MS) to unequivocally characterize this molecule.

Chemical Identity & Synthesis Workflow

-

Chemical Formula: C₄H₁₁NO₂S • HCl

-

Molecular Weight: 137.20 g/mol (Free base) / 173.66 g/mol (HCl salt)

-

Structural Features: A central chiral carbon (C2) bonded to a methyl group, a primary ammonium chloride salt, and a strongly electron-withdrawing methanesulfonylmethyl group.

Synthesis Causality: To ensure high enantiomeric purity, the synthesis typically begins with N-Boc-protected (R)-2-amino-1-propanol. The hydroxyl group is activated via mesylation, followed by nucleophilic displacement with sodium methanethiolate. The resulting thioether is oxidized to the sulfone using mCPBA. Finally, anhydrous HCl in dioxane is used to simultaneously cleave the Boc protecting group and precipitate the target compound as a highly crystalline, stable hydrochloride salt.

Workflow for the stereospecific synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl.

Sample Preparation & Experimental Methodologies

A robust analytical protocol requires sample preparation techniques that preserve the analyte's native salt state while maximizing signal-to-noise ratios.

NMR Spectroscopy Protocol

-

Solvent Selection: Weigh 10.0 mg of the analyte and dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is deliberately chosen over D₂O to prevent rapid deuterium exchange of the -NH₃⁺ protons. Observing the intact ammonium resonance is critical for confirming the salt form.

-

-

Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.

FTIR Spectroscopy Protocol

-

Technique Selection: Utilize Attenuated Total Reflectance (ATR-FTIR) with a diamond crystal.

-

Causality: ATR eliminates the need for KBr pellet pressing. KBr can induce solid-state ion exchange under high pressure (forming the HBr salt), which artificially shifts the N-H and S=O vibrational bands.

-

-

Acquisition: Place 2 mg of the neat powder directly on the crystal, apply uniform pressure via the anvil, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS) Protocol

-

Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100.

-

Acquisition: Inject into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

-

Causality: ESI is a soft ionization technique that preserves the[M+H]⁺ pseudo-molecular ion, while the acidic mobile phase ensures complete protonation of the amine[2].

-

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of this compound are defined by strong inductive (-I) deshielding effects from both the sulfonyl and ammonium groups[3]. Furthermore, the proximity of the C1 methylene protons to the C2 chiral center renders them diastereotopic, resulting in a complex ABX spin system.

Logical mapping of inductive deshielding effects and diastereotopic environments.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Assignment |

| 8.25 | br s | 3H | - | -NH₃⁺ (Ammonium) |

| 3.70 | m | 1H | - | C2-H (Chiral methine) |

| 3.52 | dd | 1H | J = 14.5, 6.5 | C1-Hₐ (Diastereotopic CH₂) |

| 3.38 | dd | 1H | J = 14.5, 4.5 | C1-H₆ (Diastereotopic CH₂) |

| 3.08 | s | 3H | - | CH₃-SO₂- (Sulfonyl methyl) |

| 1.32 | d | 3H | J = 6.8 | C3-H₃ (Terminal methyl) |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Carbon Type |

| 58.2 | C1 (-CH₂-SO₂-) | Methylene |

| 45.1 | C2 (-CH(NH₃⁺)-) | Methine (Chiral) |

| 42.6 | CH₃-SO₂- | Methyl |

| 17.8 | C3 (Terminal CH₃) | Methyl |

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation of the functional groups[3]. The spectrum is dominated by the intense stretching vibrations of the sulfone and the broad hydrogen-bonded network of the ammonium chloride salt.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3200 - 2800 | Strong, Broad | N-H stretching | Confirms primary ammonium salt (-NH₃⁺ Cl⁻) |

| 2980, 2930 | Medium | C-H stretching | Aliphatic backbone |

| 1610 | Medium | N-H bending | Confirms primary amine nature |

| 1315 | Strong | Asymmetric S=O stretch | Confirms sulfone (-SO₂-) presence |

| 1135 | Strong | Symmetric S=O stretch | Confirms sulfone (-SO₂-) presence |

Mass Spectrometry (MS)

High-resolution ESI-MS provides unambiguous confirmation of the molecular weight. The fragmentation pattern follows predictable thermodynamic pathways, primarily driven by the stability of the resulting carbocations and neutral losses[2].

ESI-MS fragmentation pathways driven by neutral losses and bond cleavages.

Table 4: ESI-MS Positive Ion Mode Data

| m/z Value | Relative Abundance | Ion Assignment | Mechanism of Formation |

| 138.06 | 100% (Base Peak) | [M+H]⁺ | Protonation of free base |

| 121.03 | 45% | [M+H - NH₃]⁺ | Neutral loss of ammonia (-17 Da) |

| 79.00 | 20% | [CH₃SO₂]⁺ | Heterolytic C-S bond cleavage |

| 58.07 | 15% | [M+H - CH₃SO₂H]⁺ | Neutral loss of methanesulfinic acid (-80 Da) |

Conclusion

The structural integrity of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is unequivocally established through this multi-modal spectroscopic approach. The ESI-MS data validates the exact molecular mass, the ATR-FTIR confirms the presence of the requisite sulfone and ammonium functional groups without sample degradation, and the NMR data provides precise connectivity and stereochemical context (highlighted by diastereotopic splitting). Together, these protocols form a self-validating system essential for rigorous quality control in drug development workflows.

References

-

[1] Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators. Vertex Pharmaceuticals Incorporated. WO2020247160A1. Google Patents. URL:

-

[3] Spectrometric Identification of Organic Compounds, 8th Edition. Robert M. Silverstein, Francis X. Webster, David J. Kiemle. Wiley. URL:

-

[2] NIST Chemistry WebBook, SRD Number 69. National Institute of Standards and Technology. URL:

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 1629618-35-6). As a chiral building block containing both a polar sulfone moiety and a primary amine hydrochloride, this compound exhibits specific solubility behaviors critical for process chemistry, specifically in recrystallization and purification workflows.

This document moves beyond static data points to provide a self-validating experimental protocol. It empowers researchers to generate precise thermodynamic solubility data and optimize solvent systems for scale-up.

Physicochemical Context & Structural Analysis[1][2]

To predict solubility behavior effectively, we must first analyze the functional groups governing the molecule's interactions.

Structural Decomposition

-

Core Backbone: Propyl chain (

alkyl). This provides a small hydrophobic region but is overwhelmed by polar functionalities. -

Functional Group A (Sulfone,

): A strong hydrogen bond acceptor with high polarity. It significantly enhances solubility in polar aprotic solvents (DMSO, DMF) and water. -

Functional Group B (Amine Hydrochloride,

): An ionic center. This dictates high water solubility and insolubility in non-polar organic solvents (Hexane, Toluene). It also introduces hygroscopicity.[1]

Predicted Solubility Profile

Based on the Structure-Activity Relationship (SAR) of similar sulfone-amine salts, the expected solubility profile is categorized below. Note: These are predictive values to guide experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Water, Methanol | High (>100 mg/mL) | Ion-dipole, H-bonding |

| Polar Protic | Ethanol, Isopropanol | Moderate-High | H-bonding, dielectric constant |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole interactions |

| Polar Aprotic | Acetone, Acetonitrile | Low-Moderate | Dipole-dipole (limited by salt lattice energy) |

| Chlorinated | Dichloromethane (DCM) | Low (<10 mg/mL) | Weak dipole; salts generally poor in DCM |

| Non-Polar | Toluene, Heptane, MTBE | Insoluble (<1 mg/mL) | Lack of specific solvation for ions |

Experimental Protocols

The following protocols are designed to determine Thermodynamic Equilibrium Solubility .

Protocol A: Gravimetric Solubility Screening (Gold Standard)

Use this method for precise solubility values when HPLC is unavailable or for initial mass-balance checks.

Reagents: High-purity solvents, dried (R)-1-(Methylsulfonyl)propan-2-amine HCl. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow:

-

Preparation: Weigh approx. 100 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[2]

-

Equilibration: Seal tightly and agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter into a pre-weighed tared vial.

-

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) to dryness.

-

Quantification: Weigh the residue.

Protocol B: Visual High-Throughput Screening (Rapid)

Use this for rapid solvent selection for recrystallization.

-

Place 50 mg of solid in a vial.

-

Add solvent in aliquots (100 µL, then 400 µL, then 500 µL, etc.).

-

Vortex and heat to boiling point (if necessary) between additions.

-

Record the volume required for complete dissolution.[3]

-

Result: Provides a solubility range (e.g., "Soluble between 50-100 mg/mL").

-

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision process for determining solubility and selecting a recrystallization solvent.

Caption: Logic flow for classifying solvents as High Solubility, Recrystallization Candidates, or Antisolvents.

Process Applications: Recrystallization Strategy

For (R)-1-(Methylsulfonyl)propan-2-amine HCl, the goal is to remove impurities (often unreacted sulfonyl precursors or enantiomeric impurities).

Recommended Solvent Systems

Based on the polarity profile, the following systems are recommended for empirical testing:

-

Single Solvent (Temperature Swing):

-

Isopropanol (IPA): Likely moderate solubility at RT, high at reflux. Excellent for rejecting inorganic salts.

-

Ethanol: May require cooling to -20°C for high yield due to higher solubility.

-

-

Binary Solvent (Solvent/Antisolvent):

-

Methanol / MTBE: Dissolve in minimum Methanol (highly soluble), then slowly add MTBE (insoluble) until turbidity persists. Cool to crystallize.

-

Ethanol / Ethyl Acetate: A classic system for amine hydrochlorides.

-

Salt Break (Free Basing)

If purification fails as the HCl salt, convert to the free base:

-

Dissolve HCl salt in water.[2]

-

Adjust pH to >10 using NaOH or

. -

Extract with Dichloromethane (DCM) or Ethyl Acetate . The free amine (sulfone intact) will partition into the organic phase, leaving inorganic salts in the water.

References

-

General Solubility Methodology

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Pudipeddi, M.; Serajuddin, A. T. M. Trends in Solubility of Polymorphs. J. Pharm. Sci.2005 , 94(5), 929–939. Link

-

Compound Specifics (Analogous Structures)

-

Experimental Guidelines

-

FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Solubility definitions). Link

-

Sources

Technical Guide: Thermal Stability and Degradation Profile of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists involved in the development of sulfone-based therapeutics (e.g., PDE4 inhibitors like Apremilast or JAK inhibitors).

Executive Summary & Strategic Importance

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates. Its structural integrity is defined by the stability of the

This guide outlines the physicochemical baseline, predicted degradation pathways, and validated protocols for stress testing this compound.

Chemical Identity and Structural Analysis

The stability of this compound is governed by the interplay between the strongly electron-withdrawing methylsulfonyl group and the protonated amine.

| Parameter | Technical Specification |

| Chemical Name | (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 173.66 g/mol |

| Chirality | (R)-enantiomer (critical for stereoselective synthesis) |

| Physical State | White to off-white crystalline solid |

| pKa (Calculated) | ~9.0–9.5 (Amine conjugate acid); Sulfone |

Structural Vulnerability Assessment

-

-Position Acidity: The sulfonyl group increases the acidity of the adjacent methylene protons (

-

Amine Oxidation: While the hydrochloride salt form protects the nitrogen lone pair, free-basing in solution exposes the primary amine to oxidative radical attacks.

-

Hygroscopicity: Amine salts can be hygroscopic. Moisture uptake can lower the glass transition temperature (

) and accelerate hydrolysis or plasticity-driven degradation.

Thermal Stability Profile (DSC & TGA)

Thermal analysis is the primary method for establishing the safe operating window for drying and processing.

Predicted Thermal Behavior[4][5]

-

Melting Point (MP): Typically distinct and sharp for the HCl salt, expected in the range of 150°C – 180°C (dependent on crystal polymorph).

-

Decomposition Onset (

): Degradation usually follows immediately after melting ("melt-degradation").-

Safe Drying Temperature: < 60°C (under vacuum).

-

Critical Exotherm: > 190°C.[1]

-

Representative Data Summary (Solid State)

| Analysis | Characteristic Feature | Interpretation |

| TGA (Thermogravimetric) | Negligible weight loss < 150°C. | Anhydrous form is stable. Weight loss >1% below 100°C indicates solvent/moisture entrapment. |

| DSC (Differential Scanning) | Sharp endotherm ( | Endotherm = Melting. Exotherm = Decomposition (Elimination/Oxidation). |

| Hot Stage Microscopy | Birefringence loss at | Confirms melting vs. solid-solid transition. |

Degradation Pathways and Mechanisms

The following Graphviz diagram illustrates the primary degradation routes. The Beta-Elimination pathway is the most critical risk during high-temperature processing or basic workups.

Figure 1: Primary degradation pathways. The red arrow indicates the critical thermal elimination route yielding a reactive vinyl sulfone.

Mechanism Detail: -Elimination

Under thermal stress, particularly if the HCl is neutralized, the molecule undergoes elimination:

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability profile, the following ICH Q1A(R2) compliant protocol is recommended.

Workflow Visualization

Figure 2: Forced degradation workflow. Base hydrolysis requires careful monitoring due to rapid elimination kinetics.

Detailed Methodology

1. HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol interactions with the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores; sulfone absorbs weakly). LC-MS is highly recommended for definitive ID.

2. Stress Conditions & Expected Results

| Stressor | Condition | Expected Outcome | Action Limit |

| Thermal (Solid) | 80°C for 72h | < 0.5% Degradation | Stable. If >1%, check for residual solvent/moisture. |

| Acid Hydrolysis | 1N HCl, 60°C | < 2.0% Degradation | Sulfone/Amine bond is acid-stable. |

| Base Hydrolysis | 0.1N NaOH, RT | > 10% Degradation | High Risk. Rapid elimination to vinyl sulfone. |

| Oxidation | 3% | 2–5% Degradation | Formation of N-oxides. |

Storage and Handling Recommendations

Based on the thermal and chemical profile, the following controls are mandatory to maintain purity >98%.

-

Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short-term transit (< 30 days) if kept dry.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion prevents slow oxidative yellowing of the amine.

-

Container: Amber glass or HDPE with double polyethylene liners. Desiccant packs are required to prevent moisture-induced plasticity.

-

Handling: Avoid contact with strong bases (NaOH, KOH) or strong oxidizers during formulation. If free-basing is required for a reaction, generate the free base in situ at low temperature (< 0°C) and react immediately.

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

BenchChem. (2025).[2] Application Notes: The Use of Sulfonyl Chlorides and Amines as Building Blocks.[2][3][4][5][6] (General reference for sulfone/amine chemistry). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: (R)-1-Methoxypropan-2-amine hydrochloride (Analogous Structure). (Used for general handling of chiral amine HCl salts). Link

- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

-

ChemicalBook. (2025). Product Entry: 3-(Methylsulfonyl)propan-1-amine hydrochloride.[7] (Structural analog data). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl chlorides bearing unsubstituted amide group - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE CAS#: 26209-83-6 [m.chemicalbook.com]

Methodological & Application

Application Note: Enantiomeric Resolution of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride via Pre-Column Fmoc Derivatization

Executive Summary & Analytical Rationale

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly polar, low-molecular-weight chiral amine utilized as a critical building block in the synthesis of advanced pharmaceutical agents, including alpha-1 antitrypsin (AAT) modulators[1].

Direct enantiomeric separation of this compound via High-Performance Liquid Chromatography (HPLC) presents two fundamental analytical challenges:

-

Lack of a Chromophore : The methylsulfonyl and aliphatic amine groups exhibit negligible UV absorbance above 210 nm, rendering standard UV/Diode-Array Detection (DAD) ineffective without specialized detectors.

-

Peak Tailing & Poor Retention : The highly basic primary amine interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing, unpredictable retention times, and compromised resolution.

To circumvent these issues, this protocol employs a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (Fmoc-Cl)[2]. Fmoc-Cl rapidly reacts with primary amines under mildly basic conditions to form stable carbamates. This transformation provides a dual analytical advantage: it introduces a highly conjugated fluorenyl ring for sensitive UV/Fluorescence detection and neutralizes the basic amine, dramatically improving peak shape and enantiorecognition on immobilized polysaccharide CSPs[3].

Mechanistic Causality: Why This Chemistry Works

Derivatization Dynamics and Phase Extraction

The reaction between the amine and Fmoc-Cl is a nucleophilic acyl substitution. Because the analyte is a hydrochloride salt, it must be free-based in situ. A borate buffer (pH 9.0) is selected because it maintains the amine in its nucleophilic free-base form (pKa ~9–10) while minimizing the competitive hydrolysis of Fmoc-Cl to Fmoc-OH, which occurs more rapidly at higher pH levels[4].

The Causality of the Extraction Step: To ensure a self-validating and clean chromatographic system, a quenching step using excess glycine is mandatory. Glycine reacts with residual Fmoc-Cl to form Fmoc-Glycine. Because the borate buffer maintains the aqueous phase at pH 9.0, the carboxylic acid of Fmoc-Glycine is fully deprotonated. During liquid-liquid extraction with ethyl acetate, the polar Fmoc-Glycine salt remains trapped in the aqueous layer, while the neutral, highly lipophilic Fmoc-derivatized analyte partitions entirely into the organic layer[2]. This eliminates derivatization byproducts that would otherwise cause ghost peaks or column fouling.

Chiral Recognition Mechanism

We utilize an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (Chiralpak IG). The Fmoc-derivatized amine is sterically bulky. The fluorenyl group engages in robust

Multipoint chiral recognition mechanism between the Fmoc-derivatized amine and Chiralpak IG CSP.

Experimental Workflows & Protocols

Table 1: Reagents and Materials

| Component | Specification / Analytical Role |

| Analyte | (R)-1-(Methylsulfonyl)propan-2-amine HCl (Sample) & Racemic standard |

| Derivatization Reagent | Fmoc-Cl (9-fluorenylmethyl chloroformate), 10 mM in Acetonitrile |

| Buffer | 0.1 M Sodium Borate buffer, strictly adjusted to pH 9.0 with NaOH |

| Quenching Agent | Glycine, 50 mM in HPLC-grade Water |

| Extraction Solvent | Ethyl Acetate (HPLC Grade) |

Protocol: Pre-Column Derivatization and Extraction

-

Sample Preparation : Dissolve 2.0 mg of the amine hydrochloride sample in 1.0 mL of 0.1 M Borate buffer (pH 9.0). Vortex for 10 seconds to ensure complete dissolution and free-basing.

-

Derivatization Reaction : Transfer 100 µL of the sample solution to a 2 mL amber HPLC vial. Add 400 µL of the 10 mM Fmoc-Cl solution in acetonitrile.

-

Incubation : Cap the vial and incubate at 25°C for exactly 15 minutes to drive the reaction to >99% conversion[5].

-

Quenching : Add 100 µL of 50 mM Glycine solution to the vial. Vortex and allow to stand for 5 minutes. This consumes all excess Fmoc-Cl[2].

-

Phase Extraction : Add 1.0 mL of Ethyl Acetate and 0.5 mL of HPLC-grade water. Vortex vigorously for 30 seconds, then centrifuge at 5000 rpm for 3 minutes.

-

Reconstitution : Extract 500 µL of the upper organic layer, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute the residue in 500 µL of the Mobile Phase (Hexane/Isopropanol 80:20).

Experimental workflow for the pre-column Fmoc derivatization and extraction of the chiral amine.

Chromatographic Conditions & System Suitability

Table 2: Chiral HPLC Parameters

| Parameter | Setting / Justification |

| Column | Chiralpak IG (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) - Isocratic elution |

| Flow Rate | 1.0 mL/min (Ensures optimal mass transfer for bulky Fmoc derivatives) |

| Column Temperature | 25°C (Lower temperatures enhance enantioselectivity via enthalpic contributions) |

| Detection | UV at 254 nm (Optimal for the fluorenyl chromophore) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

System Suitability and Self-Validation Criteria

A racemic standard of 1-(Methylsulfonyl)propan-2-amine must be derivatized and injected prior to sample analysis to validate the system's resolving power.

-

Resolution (

) : The resolution between the (S)-Fmoc-amine and (R)-Fmoc-amine peaks must be -

Tailing Factor (

) : For both enantiomeric peaks, -

Blank Validation : An injection of a derivatized blank (buffer + Fmoc-Cl + Glycine, extracted via the same protocol) must show a flat baseline at the retention times of the enantiomers, proving the extraction successfully removed the Fmoc-Glycine byproduct.

References

1.[1] WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators . Google Patents. 2.[2] HPLC of amines as 9-fluorenylmethyl chloroformate derivatives . ResearchGate. 3.[3] Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine . National Institutes of Health (PMC). 4.[4] In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC . National Institutes of Health (PMC). 5.[5] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research . MDPI.

Sources

- 1. WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

High-Performance GC-MS Analysis of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Chemical and Enantiomeric Profiling

Application Note: AN-2026-MS-04

Abstract & Scope

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a critical chiral building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast . Ensuring the chemical purity and enantiomeric excess (%ee) of this intermediate is vital for downstream yield and regulatory compliance (ICH Q3A).

This application note addresses the specific analytical challenges posed by this molecule:

-

Salt Form: The hydrochloride salt is non-volatile and thermally labile, requiring in-situ free-basing.

-

Polarity: The primary amine and sulfone moieties cause severe peak tailing on standard stationary phases.

-

Chirality: Standard GC-MS cannot distinguish the (R) and (S) enantiomers without specific chiral intervention.

The Solution: We present a robust Two-Tier Protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization.

-

Tier 1 (Achiral): Rapid chemical purity profiling on a 5%-phenyl phase.

-

Tier 2 (Chiral): Enantiomeric separation using a functionalized cyclodextrin capillary column.

Chemical Strategy & Mechanism[1]

The Derivatization Logic

Direct injection of primary amines leads to adsorption on active silanol sites in the GC liner and column, resulting in "shark-fin" tailing and non-linear response. Furthermore, the HCl salt will decompose in the injector, corroding the phase.

We utilize Trifluoroacetic Anhydride (TFAA) for N-acylation.

-

Mechanism: TFAA reacts with the lone pair of the primary amine to form the N-trifluoroacetyl amide.

-

Benefit 1: Increases volatility and thermal stability.

-

Benefit 2: The

group provides excellent electron-capturing properties and distinct mass spectral fragments (m/z 69, m/z 97) for confirmation. -

Benefit 3: The derivative is stable enough for chiral separation on cyclodextrin phases.

Workflow Visualization

Figure 1: Sample preparation workflow ensuring salt neutralization and quantitative derivatization.

Experimental Protocol

Reagents and Standards

-

Analyte: (R)-1-(Methylsulfonyl)propan-2-amine HCl (>98%).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), reagent grade.

-

Solvents: Ethyl Acetate (Anhydrous), Sodium Carbonate (sat. aq.), Sodium Sulfate (anhydrous).[1]

Sample Preparation (Standard Operating Procedure)

Step 1: Liberation of the Free Base

-

Weigh 10 mg of the HCl salt into a 4 mL glass vial.

-

Add 1.0 mL of Saturated

solution. -

Add 2.0 mL of Ethyl Acetate.

-

Vortex vigorously for 1 minute to extract the free amine into the organic layer.

-

Centrifuge at 3000 rpm for 2 minutes. Transfer the upper organic layer to a clean, dry reaction vial.

-

Critical: Dry the organic layer over anhydrous

to remove trace water (TFAA reacts violently with water).

Step 2: Derivatization

-

Take 500 µL of the dried Ethyl Acetate extract.

-

Add 50 µL of TFAA. Cap tightly immediately.

-

Incubate at 60°C for 20 minutes .

-

Evaporate to dryness under a gentle stream of Nitrogen (

) to remove excess acid/anhydride. -

Reconstitute in 1.0 mL of Ethyl Acetate for injection.

Instrumental Parameters

The protocol defines two column choices depending on the analytical goal.

| Parameter | Tier 1: Chemical Purity (Achiral) | Tier 2: Enantiomeric Purity (Chiral) |

| System | Agilent 8890/7000D (or equiv) | Agilent 8890/7000D (or equiv) |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | CycloSil-B (30m x 0.25mm x 0.25µm) |

| Inlet | Split/Splitless, 250°C | Split/Splitless, 230°C |

| Injection | 1.0 µL, Split 20:1 | 1.0 µL, Split 10:1 |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) | 80°C (1 min) |

| Transfer Line | 280°C | 240°C |

| Ion Source | EI (70 eV), 230°C | EI (70 eV), 230°C |

| Acquisition | Scan (40-400 amu) | SIM (Target Ions) or Scan |

Results and Discussion

Mass Spectral Interpretation (Achiral)

The N-TFA derivative of 1-(methylsulfonyl)propan-2-amine (

Key Diagnostic Ions:

-

m/z 140 (Base Peak): Formed by

-cleavage losing the methylsulfonylmethyl group ( -

m/z 69:

. Diagnostic for the TFA group. -

m/z 79:

. Confirms the presence of the sulfone moiety. -

m/z 43:

. Propyl backbone fragments.

Interpretation: The absence of m/z 140 suggests incomplete derivatization. The presence of m/z 137 (free base molecular ion) indicates thermal degradation in the inlet; ensure inlet liner is deactivated (glass wool removed if necessary).

Chiral Separation (Tier 2)

On the CycloSil-B (30% heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-

-

Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer (confirmation with pure standards is required for every new column batch).

-

Resolution (

): The slow ramp rate (2°C/min) is critical. Expect -